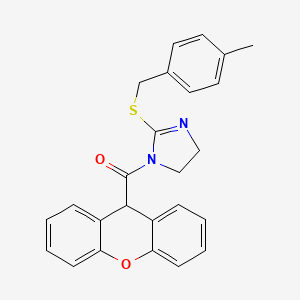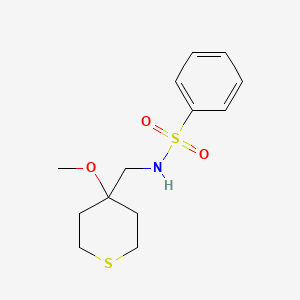
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the indole-based chemical class and has been shown to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide involves the inhibition of specific signaling pathways in cancer cells. This compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. By inhibiting this pathway, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide induces apoptosis in cancer cells and inhibits their growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide has been shown to exhibit other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and pain. Additionally, this compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Other future directions include the development of more potent analogs of this compound and the investigation of its effects on other signaling pathways and physiological processes.
Synthesis Methods
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 2-(1,2-dimethyl-1H-indol-3-yl)acetic acid in the presence of a base such as triethylamine. The resulting product is then treated with oxalyl chloride and dimethylamine to obtain the final compound.
Scientific Research Applications
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways.
properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-11-8-9-13(10-15(11)20)21-19(24)18(23)17-12(2)22(3)16-7-5-4-6-14(16)17/h4-10H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYLQISWHRQHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2456554.png)
![1-[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone](/img/structure/B2456555.png)
![Methyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2456556.png)
![9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one](/img/structure/B2456557.png)
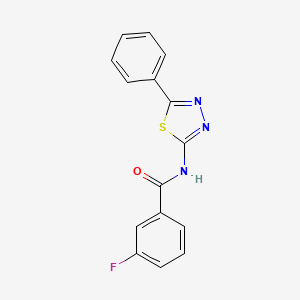


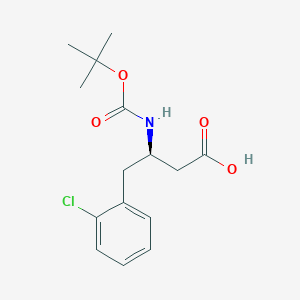
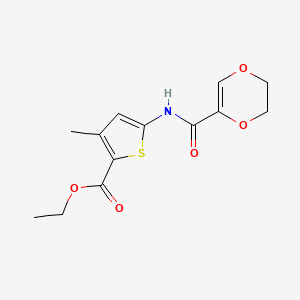
![N-(2,4-difluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2456567.png)
![6-Methoxy-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2456568.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2456569.png)
